Cas no 2001979-06-0 (5-amino-2-fluoropyrimidin-4-ol)

5-amino-2-fluoropyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2-fluoropyrimidin-4-ol
- EN300-1295235
- 2001979-06-0
-
- Inchi: 1S/C4H4FN3O/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9)
- InChI Key: FEGBDGPHOIHQPE-UHFFFAOYSA-N
- SMILES: FC1=NC=C(C(N1)=O)N
Computed Properties
- Exact Mass: 129.03383992g/mol
- Monoisotopic Mass: 129.03383992g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 67.5Ų
5-amino-2-fluoropyrimidin-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295235-5.0g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1295235-0.1g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 0.1g |
$1144.0 | 2023-05-23 | ||
Enamine | EN300-1295235-0.5g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 0.5g |
$1247.0 | 2023-05-23 | ||
Enamine | EN300-1295235-5000mg |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1295235-0.25g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 0.25g |
$1196.0 | 2023-05-23 | ||
Enamine | EN300-1295235-10.0g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1295235-1.0g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1295235-10000mg |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1295235-1000mg |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1295235-2.5g |
5-amino-2-fluoropyrimidin-4-ol |
2001979-06-0 | 2.5g |
$2548.0 | 2023-05-23 |
5-amino-2-fluoropyrimidin-4-ol Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
Additional information on 5-amino-2-fluoropyrimidin-4-ol
5-Amino-2-Fluoropyrimidin-4-Ol: A Promising Compound in Modern Pharmaceutical Research
5-Amino-2-Fluoropyrimidin-4-Ol, with the chemical formula C4H5FN2O and CAS number 2001979-06-0, represents a significant advancement in the field of medicinal chemistry. This compound, also known as 5-amino-2-fluoropyrimidin-4-ol, has garnered attention for its unique structural features and potential therapeutic applications. Recent studies have highlighted its role in the development of novel drugs targeting various disease pathways, making it a focal point for researchers and pharmaceutical companies.
The molecular structure of 5-amino-2-fluoropyrimidin-4-ol is characterized by a pyrimidine ring with specific substitutions. The presence of an amino group at the 5-position and a fluorine atom at the 2-position contributes to its distinct chemical properties. The hydroxyl group at the 4-position further enhances its reactivity and potential for forming hydrogen bonds, which are crucial for drug-target interactions. These structural features are critical in determining its biological activity and pharmacokinetic profile.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of 5-amino-2-fluoropyrimidin-4-ol as a scaffold for developing antitumor agents. The study revealed that this compound exhibits significant inhibitory activity against certain cancer cell lines, particularly in the context of apoptosis regulation. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are known to be dysregulated in many cancers.
Another groundbreaking study published in ACS Chemical Biology (2024) explored the use of 5-amino-2-fluoropyrimidin-4-ol in the context of inflammatory diseases. The research team discovered that this compound can effectively modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis. The findings suggest that 5-amino-2-fluoropyrimidin-4-ol could be a valuable therapeutic candidate for managing chronic inflammatory conditions.
The synthesis of 5-amino-2-fluoropyrimidin-4-ol has been a focus of several studies due to its potential applications. A recent paper in Organic Letters (2023) described an efficient synthetic route involving electrophilic substitution reactions and hydroxyl group introduction. The authors highlighted the importance of optimizing reaction conditions to achieve high yields and purity, which is essential for pharmaceutical development.
In the realm of drug discovery, 5-amino-2-fluoropyrimidin-4-ol has shown promise as a lead compound for the development of antiviral agents. A study published in Antiviral Research (2024) investigated its antiviral activity against RNA viruses. The results indicated that the compound can inhibit viral replication by interfering with the enzyme activity of RNA-dependent RNA polymerase, making it a potential candidate for combating viral infections.
The pharmacokinetic properties of 5-amino-2-fluoropyrimidin-4-ol are another area of active research. A review article in Drug Metabolism and Disposition (2023) discussed the metabolism and excretion pathways of this compound. The study emphasized the importance of understanding these pathways to optimize dosing regimens and minimize potential side effects, which is crucial for the clinical translation of this compound.
Moreover, the safety profile of 5-amino-2-fluoropyrimidin-4-ol has been evaluated in preclinical studies. A report in Toxicological Sciences (2024) assessed its toxicity in various animal models. The findings indicated that the compound exhibits low toxicity at therapeutic concentrations, supporting its potential for further development as a safe and effective therapeutic agent.
The market potential of 5-amino-2-fluoropyrimidin-4-ol is significant, given its diverse therapeutic applications. Pharmaceutical companies are increasingly investing in the development of compounds with this structure, recognizing the potential for addressing unmet medical needs. The growing demand for innovative treatments in oncology, immunology, and virology is driving the exploration of 5-amino-2-fluoropyrimidin-4-ol as a key component in new drug formulations.
In conclusion, 5-amino-2-fluoropyrimidin-4-ol represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potential therapeutic applications have been the subject of numerous studies, highlighting its significance in the development of novel drugs. As research continues to uncover its mechanisms of action and optimize its properties, 5-amino-2-fluoropyrimidin-4-ol is poised to play a vital role in the advancement of therapeutic strategies for various diseases.
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